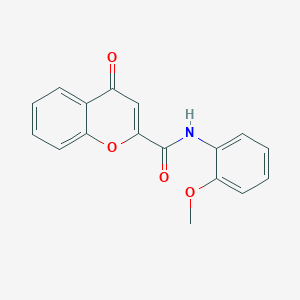

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

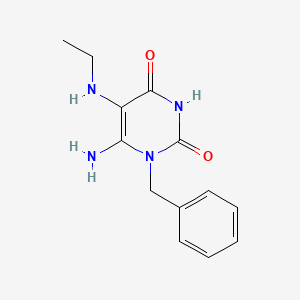

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromen-2-one derivatives. MOCCA has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Scientific Research Applications

Crystal Structure and Polymorphism

The crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, including polymorphic forms, have been elucidated, revealing insights into their conformational and crystalline behaviors. Studies have shown that these compounds possess an anti-rotamer conformation about the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring. This structural information is crucial for understanding the chemical and physical properties of these compounds, which can influence their applications in material science and pharmaceuticals (Reis et al., 2013).

Antibacterial Effects

Research on the antibacterial activity of derivatives of 4-hydroxy-chromen-2-one has demonstrated that these compounds exhibit significant bacteriostatic and bactericidal properties. This is particularly relevant in the development of new antibacterial agents amid increasing resistance to conventional antibiotics. The synthesized compounds have been tested against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of activity (Behrami & Dobroshi, 2019).

Synthesis Methods

Innovative synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the production of biologically active compounds, have been developed. These methods optimize the reaction steps and conditions, improving the efficiency and yield of the synthesis process. Such advancements are crucial for the cost-effective production of chromene derivatives for research and industrial applications (Zhu et al., 2014).

Agonist for G Protein-Coupled Receptor GPR35

A specific derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This discovery is significant for the study of GPR35's role in physiological and pathological processes, offering potential pathways for therapeutic intervention (Thimm et al., 2013).

Antioxidant and Antibacterial Agents

Derivatives of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds have shown good antioxidant activity and active antibacterial properties against various bacterial strains. This research contributes to the ongoing search for new chemical entities with potential health benefits and applications in the treatment and prevention of diseases (Subbareddy & Sumathi, 2017).

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORRUNHYSUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

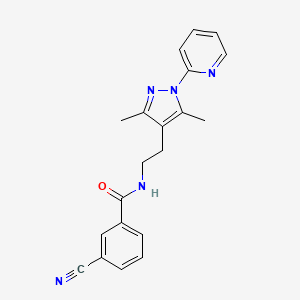

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)

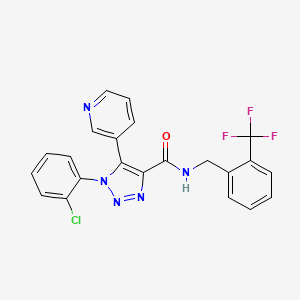

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)

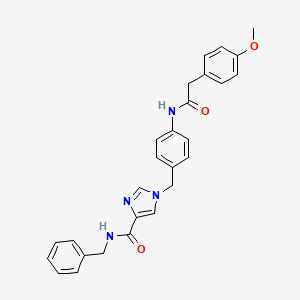

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)

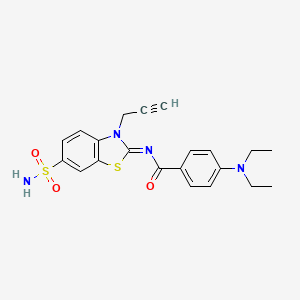

![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)

![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)